molecular formula C14H24N2O3Si B1519655 tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate CAS No. 1045858-18-1

tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate

Cat. No.: B1519655
CAS No.: 1045858-18-1
M. Wt: 296.44 g/mol
InChI Key: FVEQUJHTDPTPMT-UHFFFAOYSA-N
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Description

tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate: is a chemical compound with the molecular formula C14H24N2O3Si and a molecular weight of 296.44 g/mol. This compound is part of the organosilicon reagents and heterocyclic building blocks, often used in organic synthesis and research applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-methoxy-4-(trimethylsilyl)pyridin-3-amine as the starting material.

  • Reaction Conditions: The compound is synthesized through a reaction involving the amine group with tert-butyl chloroformate in the presence of a base such as triethylamine.

  • Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis process, ensuring purity and yield optimization through controlled reaction conditions and purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced amines and alcohols.

  • Substitution Products: Substituted pyridines and related heterocycles.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules, particularly in the field of heterocyclic chemistry. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent or intermediate in drug synthesis. Industry: It is used in the development of new materials and chemical processes, particularly in the organosilicon sector.

Mechanism of Action

The compound exerts its effects through its functional groups, which interact with various molecular targets. The exact mechanism depends on the specific application, but it generally involves interactions with enzymes, receptors, or other biological molecules. The molecular pathways involved can include signaling cascades, metabolic pathways, and structural modifications of target molecules.

Comparison with Similar Compounds

  • tert-Butyl 4-methoxy-5-(trimethylsilyl)pyridin-3-ylcarbamate

  • tert-Butyl 3-methoxy-4-(trimethylsilyl)pyridin-2-ylcarbamate

  • tert-Butyl 2-methoxy-5-(trimethylsilyl)pyridin-4-ylcarbamate

Uniqueness: The uniqueness of tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate

Properties

IUPAC Name

tert-butyl N-(5-methoxy-4-trimethylsilylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3Si/c1-14(2,3)19-13(17)16-10-8-15-9-11(18-4)12(10)20(5,6)7/h8-9H,1-7H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEQUJHTDPTPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1[Si](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670118
Record name tert-Butyl [5-methoxy-4-(trimethylsilyl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1045858-18-1
Record name 1,1-Dimethylethyl N-[5-methoxy-4-(trimethylsilyl)-3-pyridinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1045858-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [5-methoxy-4-(trimethylsilyl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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